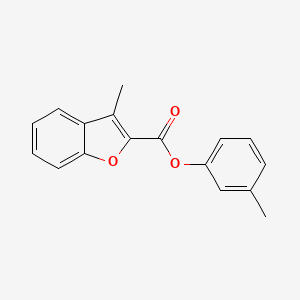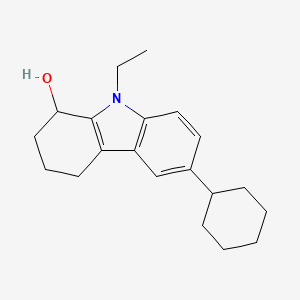![molecular formula C16H19N3OS B4892048 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine have been studied extensively. It has been shown to have a cytotoxic effect on cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication. Furthermore, it has been shown to have an effect on various biological processes such as cell signaling, apoptosis, and gene regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine in lab experiments include its high purity and yield, its potential applications in different fields, and its ability to inhibit the growth of cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine. These include further studies on its mechanism of action, its potential applications in different fields, and its potential use as a chemotherapeutic agent. Furthermore, it can be studied in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, its potential use as an antiviral and antibacterial agent can be further explored. Finally, it can be studied for its potential use in gene therapy and drug delivery systems.
Conclusion:
In conclusion, 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been extensively studied for its potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been accomplished using various methods. One of the most common methods involves the reaction of 4-morpholineethanethiol with 6-phenyl-4-pyrimidinyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. Other methods involve the use of different thiol and pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been extensively studied for its potential applications in different fields. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been studied for its potential use as an antiviral and antibacterial agent. Furthermore, it has been used in the study of various biological processes such as cell signaling, apoptosis, and gene regulation.
Propiedades
IUPAC Name |
4-[2-(6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-4-14(5-3-1)15-12-16(18-13-17-15)21-11-8-19-6-9-20-10-7-19/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHFICSSJUXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-Phenylpyrimidin-4-yl)thio)ethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)